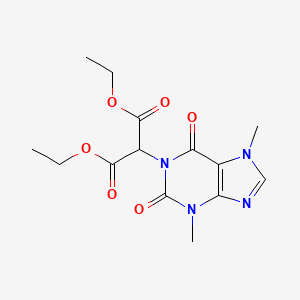
Diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate is a chemical compound with a molecular formula of C14H18N4O6. It contains 42 atoms, including 18 hydrogen atoms, 14 carbon atoms, 4 nitrogen atoms, and 6 oxygen atoms . This compound is part of the purine family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of Diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate typically involves the reaction of ester derivatives with hydrazine hydrate in anhydrous ethanol. The mixture is heated under reflux for several hours to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, anhydrous ethanol, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a precursor in the synthesis of various biologically active molecules, including analgesic and anti-inflammatory agents .
Mechanism of Action
The mechanism of action of Diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the biological context, it is known to inhibit certain enzymes and receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate can be compared with other similar compounds, such as 1,3-dimethyl-2,6-dioxopurin-7-yl derivatives . These compounds share structural similarities but may differ in their biological activities and applications.
Properties
CAS No. |
62787-59-1 |
|---|---|
Molecular Formula |
C14H18N4O6 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate |
InChI |
InChI=1S/C14H18N4O6/c1-5-23-12(20)9(13(21)24-6-2)18-11(19)8-10(15-7-16(8)3)17(4)14(18)22/h7,9H,5-6H2,1-4H3 |
InChI Key |
IUIUNYNYONARDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N1C(=O)C2=C(N=CN2C)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


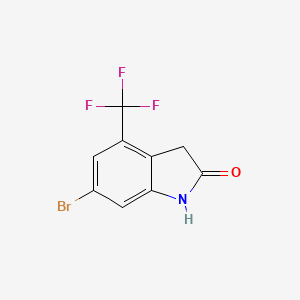
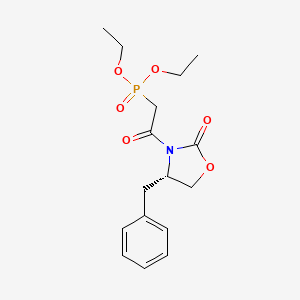
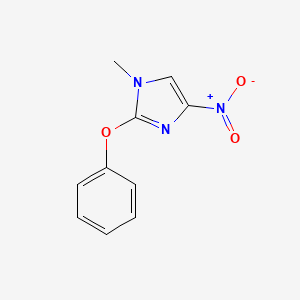
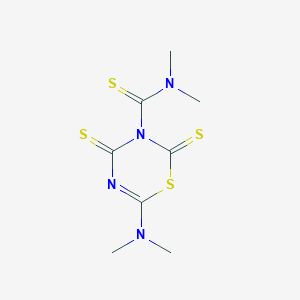
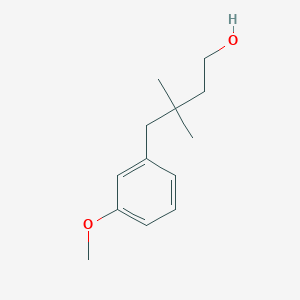
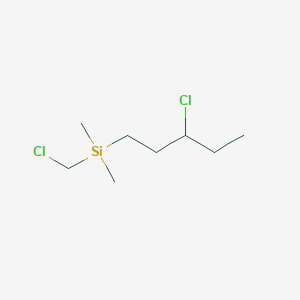
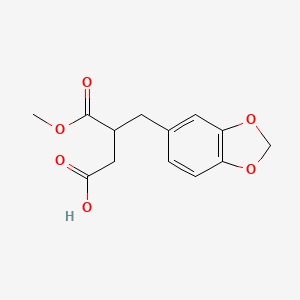
![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B14013974.png)
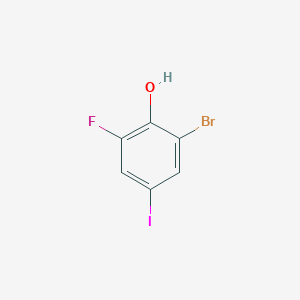
![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)
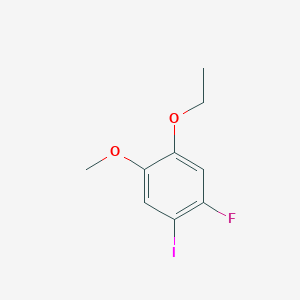
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)
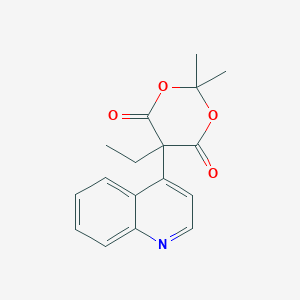
![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)
